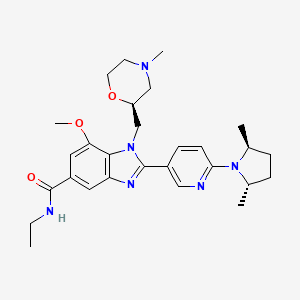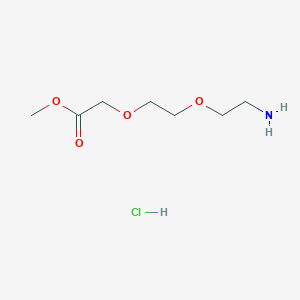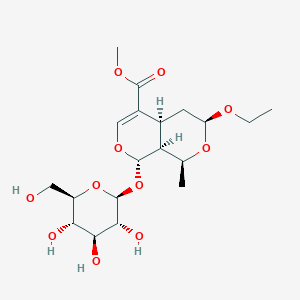
Carbamazepine 10,11-epoxide-C13,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamazepine 10,11-epoxide-C13,d2 is a deuterium-labeled and carbon-13-labeled derivative of Carbamazepine 10,11-epoxide. This compound is an active metabolite of carbamazepine, which is widely used as an anticonvulsant and mood-stabilizing drug. The labeling with deuterium and carbon-13 makes it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-epoxide-C13,d2 involves the deuteration and carbon-13 labeling of Carbamazepine 10,11-epoxide. The process typically starts with the synthesis of Carbamazepine 10,11-epoxide, which is achieved through the oxidation of carbamazepine using oxidizing agents such as peracids or peroxides. The labeled compound is then prepared by incorporating deuterium and carbon-13 into the molecular structure through isotopic exchange reactions or by using labeled precursors .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the desired isotopic labeling and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamazepine 10,11-epoxide-C13,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can be reduced back to carbamazepine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions
Major Products Formed
Oxidation: Further oxidized metabolites.
Reduction: Carbamazepine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Carbamazepine 10,11-epoxide-C13,d2 is extensively used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of carbamazepine.
Drug Metabolism: Helps in understanding the metabolic pathways and the formation of metabolites.
Biological Studies: Used in studies involving enzyme interactions and protein binding.
Industrial Applications: Employed in the development and testing of new pharmaceuticals
Mechanism of Action
Carbamazepine 10,11-epoxide-C13,d2 exerts its effects through its active metabolite, carbamazepine-10,11-epoxide. The compound primarily acts on voltage-gated sodium channels in the brain, stabilizing hyperexcited nerve membranes and inhibiting repetitive neuronal firing. This action helps in controlling seizures and stabilizing mood in patients with bipolar disorder .
Comparison with Similar Compounds
Carbamazepine 10,11-epoxide-C13,d2 is unique due to its isotopic labeling, which makes it particularly useful for research purposes. Similar compounds include:
Carbamazepine: The parent compound with anticonvulsant properties.
Carbamazepine 10,11-epoxide: The non-labeled active metabolite.
Oxcarbazepine: A structurally related anticonvulsant with a similar mechanism of action
These compounds share similar pharmacological properties but differ in their specific applications and metabolic pathways.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D,15+1 |
InChI Key |
ZRWWEEVEIOGMMT-IVCIDQITSA-N |
Isomeric SMILES |
[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])[13C](=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
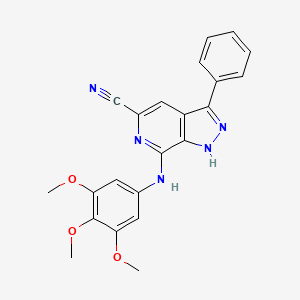
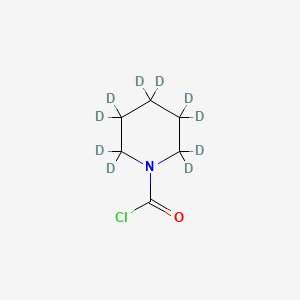
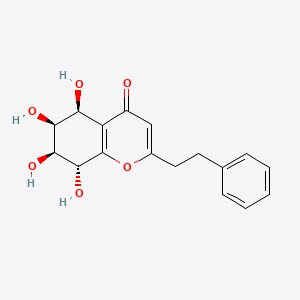

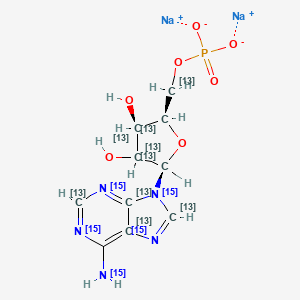
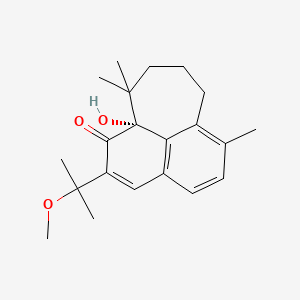
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
